molecular formula C15H10Cl2F3NO B5848667 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide

Cat. No. B5848667
M. Wt: 348.1 g/mol
InChI Key: QPTJEFHQBNVDBY-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide, also known as AG490, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide inhibits the activity of JAK2 by binding to its ATP-binding site, preventing the phosphorylation of substrate proteins. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in various animal models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have immunomodulatory effects, regulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. It can be used to study the JAK-STAT signaling pathway and its role in various diseases.
However, there are also limitations to using 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide in lab experiments. It has been shown to have off-target effects, inhibiting other kinases besides JAK2. This can complicate data interpretation and lead to false conclusions. Additionally, its efficacy can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide. One potential direction is the development of more specific JAK2 inhibitors that do not have off-target effects. Another direction is the investigation of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the use of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide in combination with other therapies, such as chemotherapy or immunotherapy, could be explored to enhance their efficacy.

Synthesis Methods

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with 4-chloro-2-trifluoromethyl aniline, followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a key enzyme involved in the JAK-STAT signaling pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(12(17)6-8)14(22)21-13-5-3-9(16)7-11(13)15(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTJEFHQBNVDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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